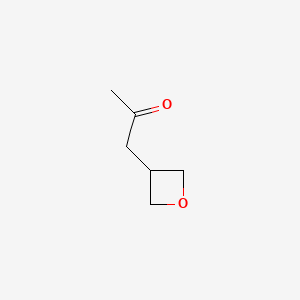

1-(Oxetan-3-yl)propan-2-one

描述

Overview of Oxetane (B1205548) Chemistry and Significance in Chemical Sciences

Oxetanes are four-membered cyclic ethers that present a compelling blend of chemical stability and reactivity, which has led to their increasing application across the chemical sciences. acs.org This small, polar, and three-dimensional motif has become a valuable tool for chemists, particularly in the field of drug discovery. nih.govnih.gov

The study of oxetanes has a history spanning nearly 150 years. beilstein-journals.org However, for much of this time, their application was relatively limited. A significant turning point in the perception and use of oxetanes occurred with the discovery and success of the natural product Paclitaxel (B517696) (Taxol), a potent anticancer agent first isolated in 1971 that contains a fused oxetane ring. acs.orgnih.gov This discovery highlighted the importance of the oxetane motif in biologically active molecules. A major resurgence in interest, often termed a "rediscovery," began in the mid-2000s, as researchers in medicinal chemistry started to systematically explore oxetanes as tools to fine-tune the properties of drug candidates. nih.govacs.org

Initially, the high ring strain of oxetanes was primarily exploited in synthetic chemistry for ring-opening and polymerization reactions. acs.orgresearchgate.net However, the focus has shifted dramatically in the 21st century. Today, the oxetane ring is widely incorporated as a stable structural motif in drug discovery programs to enhance the physicochemical properties of molecules. acs.org It is frequently used as a bioisosteric replacement for less desirable functional groups, such as gem-dimethyl and carbonyl groups. nih.govacs.orgchimia.ch This substitution can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity. researchgate.net The growing importance of this class of compounds is underscored by the existence of several FDA-approved drugs that feature an oxetane ring, which are used in the clinical treatment of various cancers. nih.gov

Historical Context of Oxetane Research

Unique Structural Features of 1-(Oxetan-3-yl)propan-2-one for Advanced Study

The distinct properties of this compound stem directly from the interplay between its two key components: the oxetane ring and the propan-2-one side chain.

The four-membered oxetane ring is characterized by significant ring strain, a consequence of its compressed bond angles compared to ideal tetrahedral geometry. beilstein-journals.org This strain energy is a defining feature that influences its reactivity.

Table 1: Structural Properties of Unsubstituted Oxetane

| Property | Value | Source |

|---|---|---|

| Ring Strain Energy | ~25.5 kcal/mol (106 kJ/mol) | beilstein-journals.orgmdpi.comethz.ch |

| C-O-C Bond Angle | 90.2° | acs.org |

| C-C-C Bond Angle | 84.8° | acs.org |

| C-O Bond Length | 1.46 Å | acs.org |

Despite this inherent strain, 3-substituted oxetanes like the one in this compound are often remarkably stable. nih.govchimia.ch The electronegativity of the oxygen atom creates a potent inductive electron-withdrawing effect. nih.govacs.org This electronic feature makes the oxetane oxygen a strong hydrogen-bond acceptor, even more so than other cyclic ethers and the carbonyls of ketones and esters. mdpi.combeilstein-journals.org This property is crucial for modulating molecular interactions in a biological context.

The term "conjugation" typically refers to the interaction of adjacent p-orbitals, as seen in α,β-unsaturated systems. In this compound, the oxetane ring and the carbonyl group are separated by a methylene (B1212753) (CH₂) group, meaning there is no direct pi-system conjugation. However, the strong inductive electron-withdrawing nature of the oxetane ring significantly influences the adjacent propan-2-one moiety.

Reactions at the α-carbon of ketones, such as halogenation or alkylation, proceed through the formation of enol or enolate intermediates. libretexts.orgmsu.edu The acidity of the α-protons—those on the methylene bridge in this compound—is a critical factor in these reactions. The electron-withdrawing effect of the nearby oxetane ring is expected to increase the acidity of these protons, thereby facilitating the formation of the enolate intermediate under basic conditions. This electronic influence is a key feature that makes this compound a versatile intermediate for further chemical modification.

Analysis of Ring Strain and Electronic Properties in the Oxetane Moiety

Current Research Landscape and Future Directions for Oxetane-Containing Compounds

The current research landscape for oxetane-containing compounds is vibrant and focused heavily on their application in medicinal chemistry. nih.govresearchgate.net A primary challenge and area of active research is the development of new and efficient synthetic methodologies to access a wider variety of substituted oxetanes, especially those with 3,3-disubstitution patterns. nih.govacs.orgresearchgate.net

Future efforts in the field are aimed at several key goals:

Expanding the Toolbox: Creating a more diverse library of oxetane-based building blocks to allow for rapid and flexible incorporation into potential drug molecules. acs.org

Predictive Stability: Developing better models to predict the chemical stability of various oxetane substitution patterns under different conditions, as instability can be a pitfall. nih.govacs.org

Novel Bioisosteres: Further exploring oxetanes as bioisosteric replacements for other functional groups to overcome common issues in drug development, such as poor metabolic stability or off-target effects. acs.orgresearchgate.net

Harnessing Reactivity: Utilizing the inherent ring strain of oxetanes in novel chemical transformations, such as ring-expansion reactions, to build other complex heterocyclic systems. beilstein-journals.orgresearchgate.net

The continued exploration of compounds like this compound and its derivatives is poised to provide new solutions to long-standing challenges in synthetic and medicinal chemistry. beilstein-journals.org

Emerging Trends in Oxetane-Based Molecular Design

The deliberate incorporation of oxetane rings into molecular scaffolds represents a significant trend in contemporary medicinal chemistry and materials science. chimia.chresearchgate.net Initially hampered by synthetic difficulties and stability concerns, the "rediscovery" of the oxetane ring in the mid-2000s has led to a surge in research focused on harnessing its unique attributes. nih.govacs.org

A key trend is the use of oxetanes to fine-tune the properties of drug candidates. acs.org The electron-withdrawing nature of the oxetane's oxygen atom can predictably lower the pKa of adjacent amines, a crucial factor in optimizing a drug's pharmacokinetic profile. nih.govutexas.edu Furthermore, the inherent three-dimensionality of the sp³-rich oxetane ring is increasingly sought after to create non-flat molecules, which often exhibit higher target selectivity and improved pharmacokinetic and toxicological profiles compared to their flatter, sp²-rich counterparts. nih.gov

The use of oxetane-containing building blocks, such as oxetan-3-one and 3-amino-oxetane, has become a common strategy for the late-stage functionalization of complex molecules, allowing for the rapid generation of analogs with improved properties. nih.gov For instance, the introduction of an oxetane can enhance aqueous solubility and metabolic stability, addressing common challenges in drug development. nih.gov This strategic use of oxetanes as "property-modulating motifs" is a departure from traditional, target-oriented synthesis and reflects a paradigm shift towards multi-dimensional lead optimization. chimia.chresearchgate.net

Challenges and Opportunities in Harnessing Oxetane Reactivity

Despite their growing utility, the synthesis and manipulation of oxetanes present distinct challenges. The inherent ring strain that makes them synthetically useful also contributes to their potential instability, particularly under acidic conditions or at high temperatures. acs.orgnih.gov Predicting the stability of a given substituted oxetane remains a significant hurdle. nih.gov

The synthesis of substituted oxetanes can be challenging, often requiring multi-step sequences and specialized reagents. acs.org While methods like intramolecular Williamson etherification are employed, they can be substrate-dependent and prone to side reactions. acs.org The development of new, efficient, and stereoselective methods for constructing and functionalizing the oxetane ring is an ongoing area of active research. researchgate.net

However, these challenges are intrinsically linked to the opportunities that oxetanes provide. Their propensity for ring-opening reactions when treated with nucleophiles or under the influence of transition metals opens up a vast chemical space for the synthesis of complex acyclic and heterocyclic structures. acs.orgresearchgate.net This reactivity can be harnessed to create diverse molecular architectures that would be difficult to access through other means. researchgate.net The ability of oxetanes to act as precursors for various functional groups makes them versatile intermediates in total synthesis and the development of novel chemical probes. researchgate.net

The limited availability of diverse oxetane building blocks is another challenge that is actively being addressed. nih.gov The development of novel reagents and synthetic routes to access a wider variety of substituted oxetanes will undoubtedly expand their application in drug discovery and materials science. nih.gov As our understanding of oxetane reactivity deepens, so too will our ability to exploit their unique properties to create next-generation molecules with tailored functions.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(oxetan-3-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-5(7)2-6-3-8-4-6/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJGRLUDPHSZMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207175-39-0 | |

| Record name | 1-(oxetan-3-yl)propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Oxetan 3 Yl Propan 2 One and Its Derivatives

Established Synthetic Routes to the Oxetane (B1205548) Core

The construction of the strained four-membered oxetane ring presents a synthetic challenge. acs.org Key strategies involve the formation of either a C-O bond or a C-C bond through intramolecular cyclization, or the use of cycloaddition reactions. magtech.com.cnrsc.org

Intramolecular Cyclization Approaches for Oxetane Ring Formation

Intramolecular cyclization is a foundational strategy for building the oxetane skeleton. Due to the inherent ring strain, these reactions often require reactive precursors with good leaving groups to achieve favorable kinetics and yields. acs.org

The intramolecular Williamson etherification is a classic and frequently employed method for synthesizing oxetanes. beilstein-journals.org This approach involves a base-mediated nucleophilic substitution between an alcohol and an alkyl halide positioned in a 1,3-relationship within an acyclic precursor. acs.org The reaction is versatile but its success is often substrate-dependent, with yields sometimes moderated by competing side reactions. acs.org

A significant competing pathway is the Grob fragmentation, an elimination reaction that breaks the molecule into an aldehyde and an alkene, which is entropically and sometimes thermodynamically favored. acs.orgbeilstein-journals.org Despite this, the Williamson etherification remains a cornerstone of oxetane synthesis due to its practicality. beilstein-journals.org The choice of base, solvent, and leaving group is critical for maximizing the yield of the desired cyclized product.

Several variations have been developed to optimize this reaction. For instance, a one-pot protocol starting from a 1,3-diol can be achieved via an Appel reaction to form an iodo-alcohol in situ, followed by base-mediated cyclization to yield the oxetane. acs.org This method has been used to produce oxetanes 25 and 26 in high yields (Table 1). acs.org

Table 1: Examples of Oxetane Synthesis via Williamson Etherification

| Starting Material | Product | Leaving Group | Yield | Reference |

|---|---|---|---|---|

| 1,3-diol (precursor to 25 ) | Oxetane 25 | Iodide | 82% | acs.org |

| 1,3-diol (precursor to 26 ) | Oxetane 26 | Iodide | 78% | acs.org |

| 1-hydroxy-3-bromo intermediate 18 | Oxetane from 18 | Bromide | - | acs.org |

| Tosylated diol | Oxetane 29 | Tosylate | Good | acs.org |

Data compiled from research on Williamson etherification for oxetane synthesis. acs.org

A key precursor for a variety of 3,3-disubstituted oxetanes is 3-bromomethyl-3-hydroxymethyloxetane (BMHMO). google.comuni-muenchen.de This intermediate is synthesized through the intramolecular cyclization of 2,2-bis(bromomethyl)propane-1,3-diol, a derivative of pentaerythritol. udhtu.edu.ua The reaction is typically carried out by treating the diol with a base, such as sodium hydroxide (B78521) or sodium ethoxide. google.comuni-muenchen.de

The resulting BMHMO is a versatile building block. uni-muenchen.de The hydroxyl and bromomethyl groups at the C3 position can be further functionalized to introduce a wide array of substituents, making it an important starting point for creating libraries of 3,3-disubstituted oxetane derivatives for applications in medicinal and materials chemistry. google.comuni-muenchen.de For example, BMHMO has been used as a precursor in the synthesis of energetic oxetane monomers. uni-muenchen.de

Detailed Analysis of Williamson Etherification in Oxetane Synthesis

Formal [2+2] Cycloaddition Strategies

Formal [2+2] cycloaddition reactions represent an atom-economical approach to the oxetane ring system. beilstein-journals.org These are typically stepwise processes that occur between a carbonyl compound and an alkene derivative, such as an enol ether or silyl (B83357) enol ether, often under Lewis acid or base catalysis. beilstein-journals.orgbeilstein-journals.org This method is distinct from the photochemical Paternò-Büchi reaction, which is another [2+2] cycloaddition pathway. magtech.com.cnbeilstein-journals.org

A notable example is the catalytic asymmetric synthesis of oxetanes from silyl enol ethers and trifluoropyruvate using a chiral Cu(II) complex, which proceeds with excellent yields and high stereoselectivity. beilstein-journals.orgbeilstein-journals.org Another strategy involves the enantioselective formal [2+2] cycloaddition of α-aroyloxyaldehydes and fluorinated ketones, catalyzed by an N-heterocyclic carbene (NHC). acs.org This reaction forms a β-lactone intermediate, which is then reduced and cyclized via Williamson etherification to yield highly substituted fluorinated oxetanes. acs.org

Table 2: Examples of Formal [2+2] Cycloaddition for Oxetane Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Silyl enol ether 89 | Trifluoropyruvate 90 | Chiral Cu(II) complex | Polysubstituted oxetane 92 | beilstein-journals.orgbeilstein-journals.org |

| Fluorinated ketone | α-Aroyloxyaldehyde | Chiral NHC catalyst 47 | Fluorinated oxetane 46 | acs.org |

Data compiled from studies on formal [2+2] cycloaddition strategies. acs.orgbeilstein-journals.orgbeilstein-journals.org

Synthesis Utilizing Oxetan-3-one as a Precursor

Oxetan-3-one is a commercially available and highly valuable starting material for producing a diverse range of 3-substituted and 3,3-disubstituted oxetanes. atlantis-press.comchemrxiv.org Its ketone functionality allows for a wide variety of classical and modern organic transformations, enabling the introduction of diverse functional groups at the C3 position. chemrxiv.org

Reactions such as the Strecker synthesis, Henry (nitro-aldol) reaction, and Grignard reactions have been successfully applied to oxetan-3-one to install cyano, nitroalkyl, and alkyl/aryl groups, respectively, in an oxetane-tolerant manner. chemrxiv.org Furthermore, 3-(nitromethylene)oxetane, which is derived from the condensation of oxetan-3-one and nitromethane, serves as an excellent Michael acceptor for the synthesis of other 3,3-disubstituted oxetanes. rsc.org The use of oxetan-3-one as a precursor is a key strategy for accessing complex oxetane-containing building blocks for drug discovery. atlantis-press.comchemrxiv.org

The Horner–Wadsworth–Emmons (HWE) reaction is a powerful and widely used method for olefination that converts aldehydes or ketones into alkenes. wikipedia.org When applied to oxetan-3-one, the HWE reaction provides access to 3-ylideneoxetane derivatives, which are versatile intermediates for further functionalization. chemrxiv.orgmdpi.com

Specifically, the reaction of oxetan-3-one (6 ) with a phosphonate (B1237965) ylide, such as that derived from methyl-2-(dimethoxyphosphoryl)acetate (1 ), yields methyl (oxetan-3-ylidene)acetate (7 ). mdpi.com This reaction proceeds by the nucleophilic addition of the phosphonate carbanion to the ketone, followed by elimination to form the C=C double bond, typically with a high preference for the E-isomer. wikipedia.orgnrochemistry.com The resulting α,β-unsaturated ester can then undergo various transformations, such as Michael additions, to introduce substituents at the 3-position of the oxetane ring, paving the way for the synthesis of compounds like 1-(oxetan-3-yl)propan-2-one. chemrxiv.orgmdpi.com

Table 3: Horner-Wadsworth-Emmons Reaction on Oxetan-3-one

| Ketone | Phosphonate Reagent | Base/Conditions | Product | Yield | Reference |

|---|

Data from a reported synthesis of methyl (oxetan-3-ylidene)acetate. mdpi.com

Organometallic Additions to Oxetan-3-one

A primary method for functionalizing the oxetane core at the 3-position is through the addition of organometallic reagents to oxetan-3-one. This approach allows for the introduction of a wide variety of substituents, paving the way for the synthesis of diverse derivatives.

One common strategy involves the use of Grignard reagents. For instance, the reaction of oxetan-3-one with propylmagnesium bromide can be employed to form the tertiary alcohol intermediate necessary for further elaboration into compounds like 1-(oxetan-3-yl)propan-1-amine (B2717725). vulcanchem.com Similarly, aryl Grignard reagents, such as phenylmagnesium bromide, readily add to oxetan-3-one to produce 3-aryl-oxetan-3-ols. rsc.org

Organolithium reagents are also extensively used. Carreira and co-workers developed a general procedure for synthesizing 3-aryloxetan-3-ols by performing a halogen-lithium exchange on aromatic species, followed by addition to oxetan-3-one. acs.org This method has proven effective for a broad range of aromatic and heteroaromatic groups. acs.org Furthermore, the direct lithiation of the SAMP/RAMP hydrazones of oxetan-3-one, followed by reaction with various electrophiles, provides an enantioselective route to 2-substituted oxetan-3-ones. acs.org

The resulting 3-hydroxy group from these organometallic additions serves as a valuable handle for subsequent transformations. acs.org For example, these tertiary alcohols can be activated by Brønsted acids to facilitate substitution reactions. rsc.org

Table 1: Examples of Organometallic Additions to Oxetan-3-one

| Organometallic Reagent | Electrophile | Product Type | Reference |

| Propylmagnesium bromide | Oxetan-3-one | Tertiary alcohol intermediate | vulcanchem.com |

| Phenylmagnesium bromide | Oxetan-3-one | 3-Phenyloxetan-3-ol | rsc.org |

| Aryllithium (from halogen-lithium exchange) | Oxetan-3-one | 3-Aryloxetan-3-ol | acs.org |

| Lithiated SAMP/RAMP hydrazone | Alkyl/Allyl/Benzyl (B1604629) halides | 2-Substituted oxetan-3-one | acs.org |

Synthesis of the Propan-2-one Moiety and Linkage Strategies

The construction of the this compound molecule requires not only the formation of the oxetane ring but also the strategic introduction of the propan-2-one side chain.

Several synthetic routes can be envisioned for attaching the propan-2-one group to the oxetane ring. One direct approach involves the reaction of an appropriate organometallic reagent derived from acetone (B3395972) with an electrophilic oxetane precursor.

Alternatively, a multi-step sequence can be employed. For example, the Horner-Wadsworth-Emmons (HWE) reaction can transform oxetan-3-one into α,β-unsaturated ester derivatives. chemrxiv.org These intermediates can then be subjected to further functionalization to build the propan-2-one side chain. Another approach is the strain-driven direct cross-aldol reaction with oxetan-3-one, which has been shown to be effective with ketones like acetone. acs.org

The functionalization of pre-existing oxetane structures is a key strategy. The oxetane ring is generally stable under a variety of reaction conditions, allowing for the manipulation of attached side chains. chemrxiv.org

For instance, an alcohol precursor, such as 1-(oxetan-3-yl)propan-2-ol, can be oxidized to the corresponding ketone, this compound. Reagents like Jones reagent (CrO₃/H₂SO₄) or pyridinium (B92312) chlorochromate (PCC) are commonly used for such oxidations.

Furthermore, the Julia-Kocienski olefination reaction provides a method to introduce an exocyclic double bond on the oxetane ring, which can then be further manipulated. This reaction has been used to create fluoroalkylidene-oxetanes from 3-oxetanone. researchgate.net

Methods for Introducing the Propan-2-one Side Chain

Novel and Emerging Synthetic Approaches

The development of new synthetic methods continues to expand the toolkit for creating complex oxetane-containing molecules.

While the most common method for forming the oxetane ring is through intramolecular C–O bond formation (Williamson etherification), intramolecular C–C bond forming cyclizations are an emerging and powerful alternative. beilstein-journals.orgacs.org This strategy can overcome some of the limitations of C–O cyclization, particularly when dealing with sterically hindered substrates. rsc.org

One such approach involves the in-situ generation of enolates bearing a δ-leaving group, which then cyclize to form the four-membered ring. rsc.org Recently, a cyclization strategy for the synthesis of 2-(arylsulfonyl)oxetanes was reported that relies on an intramolecular C–C bond formation. researchgate.net This method allows for the incorporation of a variety of arylsulfonyl groups and provides a platform for further functionalization. researchgate.netmagtech.com.cn

Brønsted acid catalysis has emerged as a mild and efficient method for the synthesis of oxetane ethers. rsc.orgrsc.org This approach selectively activates 3-aryl-oxetan-3-ols, which are readily prepared via organometallic addition to oxetan-3-one, to form a carbocation intermediate. rsc.orgacs.org This intermediate then reacts with an alcohol to form the corresponding ether, with water as the only byproduct. rsc.org

This method avoids the need for strong bases and alkyl halides, making it a more environmentally friendly and versatile approach. rsc.orgrsc.org The resulting oxetane ethers have demonstrated excellent chemical stability under a range of conditions. rsc.org This catalytic system has been shown to be effective for the synthesis of 3,3-disubstituted oxetane ethers. rsc.org

Table 2: Summary of Novel Synthetic Approaches

| Approach | Key Transformation | Advantages | Reference |

| Intramolecular C–C Bond Formation | Enolate cyclization with δ-leaving group | Access to sterically hindered oxetanes | rsc.org |

| Brønsted Acid Catalysis | Activation of 3-aryl-oxetan-3-ols for etherification | Mild conditions, avoids strong bases and alkyl halides | rsc.orgrsc.org |

Asymmetric Synthesis of Chiral Oxetane Derivatives

The synthesis of enantioenriched oxetanes is crucial for their application in drug discovery, where specific stereoisomers often exhibit desired biological activity. Several asymmetric strategies have been developed to access these chiral building blocks.

One established method involves the enantioselective reduction of β-halo ketones, followed by a base-promoted intramolecular Williamson etherification to form the oxetane ring. For instance, the reduction of β-halo ketones using a chiral reducing catalyst generated in situ from lithium borohydride (B1222165) can achieve high enantiomeric excesses (79–89% ee). The subsequent ring closure proceeds without racemization, providing a reliable route to 2-aryl-substituted oxetanes. acs.org

Another powerful approach starts from chiral 1,3-diols. These diols can be converted into the target oxetanes with retention of configuration at both stereogenic centers. thieme-connect.de The synthesis of the enantioenriched diols themselves is a key step, with methods including the asymmetric coupling of vinyloxiranes using chiral iridium catalysts. thieme-connect.de For example, enantiomerically enriched 2,3,3-trisubstituted oxetanes can be synthesized from primary alcohols via an enantioselective and anti-diastereoselective coupling to form the diol adduct. thieme-connect.de

Stereoselective rearrangements of chiral precursors offer another pathway. Novel, superbase-promoted stereoselective rearrangement reactions of chiral oxirane derivatives have been shown to provide chiral oxetane and azetidine (B1206935) derivatives. researchgate.net Additionally, a C-C bond-forming strategy starting from enantioenriched alcohols can produce enantioenriched oxetanes with complete retention of configuration. nih.gov

The enzymatic synthesis of chiral oxetanes represents an emerging frontier. Although considered an underdeveloped field, biocatalytic methods such as the stereoselective kinetic resolution of racemic oxetanes using engineered halohydrin dehalogenase (HHDH) enzymes are being explored. researchgate.net This biocatalytic platform can facilitate both the resolution of chiral oxetanes and the formation of 1,3-disubstituted alcohols, which are precursors for cyclization. researchgate.net Similarly, enzymatic, enantioselective reduction using alcohol dehydrogenase (ADH) has been successfully employed to create chiral alcohol precursors for pharmaceuticals, a strategy that could be adapted for oxetane synthesis. google.com

| Asymmetric Method | Precursor | Key Reagent/Catalyst | Outcome | Reference |

| Enantioselective Reduction & Cyclization | β-Halo Ketone | Chiral Borohydride Reagent | Enantioenriched 2-Aryl-Oxetanes | acs.org |

| Diol Cyclization | Asymmetric 1,3-Diol | Tosyl Chloride, Base (e.g., BuLi) | Enantioenriched Substituted Oxetanes | thieme-connect.de |

| Rearrangement | Chiral Oxirane | Superbase | Chiral Oxetane Derivatives | researchgate.net |

| C-C Bond Formation | Enantioenriched Alcohol | Rhodium Catalyst | Enantioenriched Substituted Oxetanes | nih.gov |

| Enzymatic Resolution | Racemic Oxetane | Halohydrin Dehalogenase (HHDH) | Kinetically Resolved Chiral Oxetanes | researchgate.net |

Scale-Up Considerations and Process Optimization

The transition from laboratory-scale synthesis to industrial production of oxetane derivatives necessitates careful consideration of scalability, cost-effectiveness, and process safety.

Industrial Production Methodologies for Oxetane Derivatives

The industrial synthesis of oxetanes often relies on robust and scalable reactions. The intramolecular Williamson etherification is a cornerstone of many large-scale syntheses, demonstrated by the kilogram-scale production of an oxetane intermediate for an Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor. beilstein-journals.org A notable industrial synthesis of an oxetane derivative involved the ring contraction of a racemic 2-bromo-γ-butyrolactone using ethanolic KOH, followed by esterification and enzymatic hydrolysis to resolve the enantiomers, ultimately enabling multi-kilogram production. beilstein-journals.org

The synthesis of oxetan-3-one, a key precursor for compounds like this compound, has been made efficient and scalable via a four-step route from dihydroxyacetone dimer. acs.orgthieme-connect.de This accessibility has greatly facilitated the development of 3-substituted oxetanes. digitellinc.com For other substitution patterns, different scalable methods have been developed. For example, 2-substituted oxetanes have been synthesized in multigram quantities via a protocol that begins with readily available (homo)allylic alcohols, which are converted to epoxides and then transformed using the Corey–Chaykovsky reagent. digitellinc.com

| Production Method | Key Precursor | Scale | Key Features | Reference |

| Williamson Etherification | 1,3-Halohydrin | Kilogram-scale | Robust and widely used for complex derivatives. | beilstein-journals.org |

| Ring Contraction & Resolution | 2-Bromo-γ-butyrolactone | Multi-kilogram | Industrial process involving enzymatic resolution. | beilstein-journals.org |

| Carreira's Synthesis | Dihydroxyacetone Dimer | Scalable | Provides efficient access to the key oxetan-3-one intermediate. | acs.orgthieme-connect.de |

| Epoxide Ring Opening/Closing | (Homo)allylic Alcohols | Multigram-scale | Effective for producing 2-substituted oxetanes. | digitellinc.com |

| Solvent-Free Melt Synthesis | Diol Precursors | Scale-up accomplished | Green and sustainable method for polymer monomers. | radtech.org |

Optimization of Reaction Conditions and Purification Techniques

Optimizing reaction conditions is critical to maximize yield, minimize byproducts, and ensure process safety, especially during scale-up. The inherent ring strain of oxetanes makes them susceptible to decomposition under harsh conditions, such as strongly acidic or certain reductive environments. chemrxiv.org

A comprehensive analysis of the oxetane core's stability has shown that many standard organic transformations can be successfully applied with careful optimization. chemrxiv.org For instance, the reduction of ester or amide groups adjacent to the oxetane ring often requires precise temperature control (e.g., -78 °C to 0 °C) and careful selection of reagents (e.g., NaBH₄ instead of LiAlH₄) to prevent ring-opening or decomposition. chemrxiv.org In other reactions, the choice of base is crucial; using a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or a milder inorganic base like potassium phosphate (B84403) (K₃PO₄) can prevent undesired side reactions such as hydrolysis of ester groups. acs.orgmdpi.com

Purification of the final oxetane derivatives is another key aspect of process optimization. Conventional laboratory and industrial techniques are frequently employed. These include:

Chromatography: Column chromatography is a standard method for purification. chemrxiv.orggoogle.com

Recrystallization/Reprecipitation: These methods are effective for purifying solid compounds. google.com

Distillation: For volatile liquid oxetanes, fractional distillation or vacuum distillation (e.g., using a Kugelrohr apparatus) can be a highly effective and scalable purification method. radtech.orgmdpi.com

The selection of the purification method depends on the physical properties of the target compound and the nature of the impurities.

| Transformation/Process | Parameter Optimized | Optimized Condition | Reason/Benefit | Reference |

| Ester/Amide Reduction | Reagent & Temperature | NaBH₄ at 0 °C or AlH₃ at -78 °C | Avoids decomposition/ring-opening of the oxetane. | chemrxiv.org |

| Williamson Etherification | Base | KOtBu or K₃PO₄ | Milder base (K₃PO₄) can prevent hydrolysis of other functional groups. | acs.orgnih.gov |

| Aza-Michael Addition | Base | DBU | Non-nucleophilic base prevents cleavage of ester groups. | mdpi.com |

| Purification | Technique | Fractional/Vacuum Distillation | Efficient and scalable for volatile liquid products. | radtech.orgmdpi.com |

| Purification | Technique | Column Chromatography | Versatile for a wide range of non-volatile compounds. | chemrxiv.orggoogle.com |

Mechanistic Investigations of 1 Oxetan 3 Yl Propan 2 One Reactions

Reactivity of the Oxetane (B1205548) Ring

The strained C–O–C bond angle in the oxetane ring exposes the oxygen's lone pair of electrons, rendering it a potent hydrogen-bond acceptor and a Lewis base. beilstein-journals.org This characteristic is central to its reactivity, particularly in reactions initiated by acid catalysis. While stable under many conditions, the ring can be opened by various nucleophiles, often requiring activation by a Lewis or Brønsted acid. researchgate.net

Ring-Opening Reactions with Nucleophiles

Due to its inherent ring strain, the oxetane moiety is prone to ring-opening reactions when treated with nucleophiles. acs.org This reactivity provides a versatile pathway for the synthesis of more complex, functionalized acyclic compounds. The process is often facilitated by acidic conditions which activate the oxetane oxygen.

The ring-opening of oxetanes under acidic conditions is a well-established process that enhances the electrophilicity of the ring carbons. researchgate.net For a substrate like 1-(oxetan-3-yl)propan-2-one, the mechanism commences with the protonation of the oxetane oxygen by a Brønsted acid or coordination to a Lewis acid. This activation step makes the ring significantly more susceptible to nucleophilic attack.

The subsequent nucleophilic attack can proceed via two main pathways, depending on the substitution pattern and reaction conditions. For an oxetane substituted at the 3-position, the nucleophile attacks one of the ring carbons (C2 or C4), leading to the cleavage of a C-O bond. This reaction is typically highly regioselective. For instance, studies on 3-aryloxetan-3-ols have shown that Brønsted acids like triflimide (HNTf₂) can catalyze the formation of an oxetane carbocation, which then reacts with nucleophiles. acs.org In the case of this compound, the attack would likely occur at the C2 or C4 positions, leading to a 1,3-difunctionalized propane (B168953) derivative. The stability of oxetanes to acid can be influenced by the substitution pattern; 3,3-disubstituted oxetanes are generally more stable as the substituents sterically hinder the approach of nucleophiles. nih.govacs.org

Lanthanide triflates, such as Yb(OTf)₃, have been shown to be excellent promoters for the ring-opening of oxetanes with amines, achieving high yields and regioselectivity at room temperature. utexas.edu Similarly, super-Lewis acids like B(C₆F₅)₃ and Al(C₆F₅)₃ have been used to catalyze the regioselective isomerization of 2,2-disubstituted oxetanes into homoallylic alcohols. uab.cat

Nucleophilic substitution reactions can occur directly on the oxetane ring, leading to its opening. These reactions often involve an Sₙ2-type mechanism where a nucleophile attacks one of the α-carbons to the ether oxygen, causing the ring to open. researchgate.net For this compound, this would involve an attack at either C2 or C4.

The commercial availability of building blocks like oxetan-3-one has facilitated the synthesis of various 3-substituted oxetanes. acs.org These can then undergo nucleophilic substitution. For example, 3-(2-fluoro-6-((8-fluoro-2-methylquinolin-3-yl)oxy)phenyl)oxetan-3-ol undergoes nucleophilic substitution with substituted benzyl (B1604629) bromides to furnish more complex oxetane-containing molecules, demonstrating that the oxetane ring can remain intact while functionalization occurs elsewhere. nih.gov However, in the context of ring-opening, a nucleophile directly attacks the ring. Studies on related systems, such as 3-aminooxetanes, demonstrate that intramolecular nucleophilic substitution can lead to ring expansion, forming larger heterocyclic structures. acs.org

Acid-Catalyzed Ring Opening Mechanisms

Ring-Expansion Reactions to Form Larger Heterocycles

The ring strain of oxetanes makes them suitable precursors for ring-expansion reactions, providing a synthetic route to larger, often more stable, heterocyclic systems like tetrahydrofurans. sioc-journal.cnbeilstein-journals.org These transformations typically involve the reaction of the oxetane with a reagent that can insert one or more atoms into the ring structure.

A common method for the ring expansion of oxetanes involves their reaction with diazo compounds in the presence of a catalyst. acs.org This reaction generates a carbene intermediate that inserts into one of the C-O bonds of the oxetane ring, expanding the four-membered ring to a five-membered tetrahydrofuran (B95107) ring. clausiuspress.com

Early work by Nozaki and Noyori demonstrated that copper chelates could catalyze the ring expansion of 2-phenyloxetane (B1633447) with diazo compounds. acs.orgclausiuspress.com More recent studies have focused on developing more efficient catalytic systems. For instance, copper catalysts combined with N-heterocyclic carbene (NHC) ligands have been successfully used for the ring expansion of oxetanes with diazo compounds, though the substrate scope was initially limited. clausiuspress.com Rhodium(II) catalysts are also effective in decomposing N-sulfonyl-1,2,3-triazoles to generate α-imino carbene intermediates, which react with oxetanes in a [1+4] condensation to form 2-iminotetrahydrofurans. nih.govrsc.org

The general mechanism involves the catalytic decomposition of the diazo compound to a metal carbene. The oxetane oxygen then attacks the electrophilic carbene, forming an oxonium ylide intermediate. Subsequent rearrangement leads to the insertion of the carbene carbon into the C-O bond, resulting in the formation of a tetrahydrofuran derivative. The specific product distribution can be influenced by the catalyst and the substituents on both the oxetane and the diazo compound. acs.org

Table 1: Examples of Catalysts Used in Oxetane Ring-Expansion Reactions

| Catalyst System | Diazo Reagent Type | Resulting Heterocycle | Reference |

| Chiral Copper Chelate | Diazo Compound | Tetrahydrofuran | acs.org |

| NHC-Cu Catalysts | Diazo Compound | 4-Substituted Tetrahydrofurans | clausiuspress.com |

| Rhodium(II) Catalysts | N-sulfonyl-1,2,3-triazoles | 2-Iminotetrahydrofurans | nih.govrsc.org |

Functionalization of Intact Oxetane Rings

While oxetanes are prone to ring-opening, it is also possible to perform chemical modifications on substituents attached to the ring or on the ring itself without cleaving it. nih.gov This allows for the late-stage functionalization of complex molecules containing an oxetane motif. The stability of the oxetane ring under various conditions, including some metal-catalyzed and radical reactions, makes this a viable strategy. thieme-connect.de

Research has shown that functionalization can be achieved at various positions. For instance, 2-(aryl-sulfonyl)oxetanes have been functionalized at the intact oxetane and aromatic rings using organometallic intermediates. morressier.com The development of methods for C-H activation has also enabled the direct functionalization of the oxetane ring. Ravelli et al. reported the functionalization at the 2-position of oxetane itself by using a decatungstate photocatalyst to activate a C-H bond for addition to an electron-poor olefin. acs.org Furthermore, the use of donor-acceptor diazo compounds can introduce aryl rings onto an intact oxetane ring. acs.org For a molecule like this compound, the ketone functionality provides a clear site for derivatization, such as reduction to an alcohol or conversion to an imine, while preserving the core oxetane structure.

Metalation and Radical Intermediates

The study of this compound and related oxetane structures has revealed insights into their behavior involving metalation and the formation of radical intermediates. The high ring strain of the oxetane ring, with a strain energy of approximately 25.2 kcal/mol, makes it susceptible to certain reactions, although it is generally more stable than an epoxide. pitt.eduthieme-connect.de This inherent strain influences the formation and stability of intermediates.

Free radicals, which are electron-deficient, neutral species with an unpaired electron, can be formed from oxetane derivatives. libretexts.org The stability of these radicals is influenced by substituent groups. libretexts.org For instance, the introduction of strain, such as in a cyclopropyl (B3062369) ring, can weaken C-C bonds and facilitate homolytic cleavage to form radical intermediates. libretexts.org While direct deprotonation of the oxetane ring itself to form a 2-metalated oxetane has not been commonly reported, metalation of substituted oxetanes, such as the enantioselective synthesis of 2-substituted oxetan-3-ones via metalation of hydrazone derivatives, has been achieved. acs.org This suggests that functionalization adjacent to the oxetane ring can influence the generation of reactive intermediates.

Radical cyclization reactions initiated by atom transfer (ATRC) provide a pathway for the functionalization of molecules containing unsaturated bonds. nih.gov In these processes, a radical is generated, undergoes cyclization, and is then trapped. nih.gov For example, BEt3/O2 can initiate the radical cyclization of N-(but-3-en-1-yl)-N-(tert-butyl)-2-iodoalkanamides. nih.gov Such principles could conceptually be applied to precursors of this compound to generate radical intermediates that lead to functionalized oxetane structures.

C-2 Functionalization Strategies

Functionalization of the oxetane ring at the C-2 position is a key strategy for modifying the properties of oxetane-containing compounds. While direct deprotonation at the 2-position of the parent oxetane is challenging, several indirect methods have been developed. acs.org

One notable approach involves the enantioselective synthesis of 2-substituted oxetan-3-ones. thieme-connect.deacs.org This method utilizes the metalation of a chiral hydrazone derivative of oxetan-3-one, followed by alkylation. thieme-connect.de The hydrazone serves as a directing group to facilitate deprotonation at the adjacent C-2 position, allowing for the introduction of various substituents. acs.org Subsequent hydrolysis of the hydrazone reveals the functionalized oxetan-3-one. thieme-connect.de

Another strategy involves the stereocontrolled synthesis of 2,4-disubstituted oxetanes from 1,3-diols. thieme-connect.deacs.org This method relies on the conversion of the diol to an acetoxy bromide intermediate, followed by cyclization. thieme-connect.de Although this method primarily targets substitution at C-2 and C-4, it highlights the importance of pre-functionalized linear precursors in achieving substituted oxetanes. The synthesis of 2-aryl-substituted oxetanes has also been accomplished through the enantioselective reduction of β-halo ketones, followed by a Williamson etherification to form the oxetane ring. acs.org

Reactivity of the Propan-2-one Moiety

The propan-2-one moiety of this compound is a versatile functional group that participates in a range of chemical transformations. lookchem.com

Oxidation Reactions of the Ketone

The ketone group in this compound can be oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents used for such transformations include potassium permanganate (B83412) and chromium trioxide. The specific product formed depends on the reaction conditions and the oxidizing agent employed. For instance, the oxidation of a secondary alcohol precursor can yield the corresponding ketone, a reaction often carried out using reagents like Jones reagent (CrO₃/H₂SO₄) or pyridinium (B92312) chlorochromate (PCC). While this describes the formation of the ketone, similar strong oxidizing conditions can further oxidize the ketone itself.

Reduction Reactions to Alcohols

The ketone functionality of this compound can be readily reduced to the corresponding secondary alcohol, 1-(oxetan-3-yl)propan-2-ol. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule and the desired stereoselectivity of the resulting alcohol.

Condensation Reactions and Enolate Chemistry

The propan-2-one moiety is capable of undergoing condensation reactions through the formation of an enolate intermediate. The alpha-protons adjacent to the ketone are acidic and can be removed by a suitable base to generate an enolate. This enolate can then act as a nucleophile in reactions with various electrophiles. For example, the condensation of oxetan-3-one with acetylmethylene triphenylphosphorane, a Wittig-type reaction, leads to the formation of 1-(oxetan-3-ylidene)propan-2-one. ethz.ch This reaction highlights the reactivity of the ketone in forming new carbon-carbon bonds.

Interactions between the Oxetane Ring and Propan-2-one Group

The strained C-O-C bond angle in the oxetane ring exposes the oxygen's lone pair of electrons, making it a good hydrogen-bond acceptor and Lewis base. acs.org This property could lead to intramolecular interactions with the carbonyl group or influence the acidity of the alpha-protons of the ketone.

Furthermore, the oxetane ring can serve as a bioisostere for other functional groups, such as gem-dimethyl or carbonyl groups. thieme-connect.demdpi.com This is due to its similar size, polarity, and hydrogen-bonding capabilities. thieme-connect.de The substitution of a carbonyl with an oxetane has been shown to potentially improve metabolic stability and increase the three-dimensionality of a molecule. rsc.orgacs.org These considerations suggest that the oxetane ring in this compound is not merely a passive substituent but actively influences the chemical and physical properties of the entire molecule.

Conjugation Effects and Electron Density Distribution

The electronic landscape of this compound is primarily dictated by inductive effects rather than direct conjugation. The methylene (B1212753) bridge (-CH2-) between the oxetane ring and the carbonyl group prevents the formation of a π-conjugated system. However, the electronegative oxygen atom within the strained four-membered oxetane ring exerts a powerful electron-withdrawing inductive effect. nih.gov This effect propagates through the sigma bonds, influencing the electron density of the entire propanone side chain.

This inductive pull significantly increases the partial positive charge (δ+) on the carbonyl carbon, enhancing its electrophilicity compared to simple alkyl ketones. While specific experimental or computational studies on this compound are not widely published, analysis of related structures suggests that computational methods like Density Functional Theory (DFT) would reveal a pronounced region of positive electrostatic potential centered on the carbonyl carbon. Concurrently, regions of high electron density would be localized on the carbonyl and ether oxygen atoms, making them potential sites for interaction with electrophiles or hydrogen-bond donors. thieme-connect.de

The oxetane ring itself is recognized as a polar motif, and its incorporation is a known strategy in medicinal chemistry to modulate the physicochemical properties of a molecule. nih.govacs.org It can act as a bioisostere for a carbonyl group, offering similar polarity and hydrogen-bonding capabilities but with improved metabolic stability. nih.govthieme-connect.debeilstein-journals.org

| Structural Feature | Electronic Effect | Consequence on Reactivity |

|---|---|---|

| Oxetane Ring Oxygen | Strong inductive electron-withdrawal (-I effect) due to high electronegativity and ring strain. nih.gov | Increases the electrophilicity of the adjacent carbonyl carbon. |

| Carbonyl Group (C=O) | Polarized double bond with a partial positive charge on carbon and partial negative charge on oxygen. | Primary site for nucleophilic attack. The electrophilicity is enhanced by the oxetane's inductive effect. |

| Methylene Bridge (-CH2-) | Insulating group that prevents direct π-conjugation between the oxetane ring and the ketone. | Electronic communication occurs primarily through inductive effects. |

Influence on Reaction Selectivity and Stereochemistry

The dual functionality of this compound—a reactive carbonyl group and a strained ether ring—governs the selectivity of its reactions. The specific conditions employed can direct the reaction pathway toward one of these two sites.

Regioselectivity: Under neutral or basic conditions, chemical reactions are dominated by the reactivity of the ketone. Nucleophiles will preferentially attack the highly electrophilic carbonyl carbon, leading to addition products. For example, reduction with hydride reagents or addition of Grignard reagents would primarily yield the corresponding secondary alcohol.

Under acidic conditions, a competition arises. While the carbonyl oxygen can be protonated to activate the ketone for nucleophilic attack, the ether oxygen of the oxetane can also be protonated. This protonation activates the strained four-membered ring, making it susceptible to nucleophilic ring-opening. thieme-connect.deacs.org The outcome—carbonyl addition versus ring-opening—depends on factors such as the strength of the acid, the nature of the nucleophile, and the temperature. For instance, strong nucleophiles might favor carbonyl addition, whereas weaker nucleophiles in the presence of a strong acid could promote ring-opening pathways. rsc.org

Stereochemistry: The molecule this compound is achiral. However, reactions at the carbonyl carbon can generate a new stereocenter. The steric bulk of the adjacent oxetane ring is expected to direct the approach of incoming nucleophiles. In a reaction such as the reduction of the ketone to an alcohol, the hydride reagent will preferentially attack from the less sterically hindered face of the planar carbonyl group. This facial selectivity can lead to the preferential formation of one diastereomer if another stereocenter is present in the molecule or introduced during the reaction. While specific diastereoselectivity ratios for this compound are not documented, this principle of substrate-controlled stereoselection is a fundamental concept in organic synthesis.

| Reaction Condition | Primary Reactive Site | Expected Product Type | Stereochemical Consideration |

|---|---|---|---|

| Nucleophile (e.g., NaBH4, RMgX) under neutral/basic conditions | Carbonyl Carbon | Carbonyl Addition (e.g., secondary alcohol) | A new stereocenter is formed. The approach of the nucleophile is directed by the steric bulk of the oxetane ring. |

| Nucleophile (e.g., H2O, ROH) under strong acidic conditions (e.g., H2SO4) | Oxetane Ring | Ring-Opening (e.g., 1,3-diol derivative) | Reaction proceeds via activation of the ether oxygen, leading to cleavage of a C-O bond in the ring. thieme-connect.de |

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentbenchchem.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For "1-(Oxetan-3-yl)propan-2-one," both ¹H and ¹³C NMR are fundamental in confirming its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" displays characteristic signals corresponding to the distinct proton environments within the molecule. The methyl protons of the propan-2-one group typically appear as a singlet. The protons on the oxetane (B1205548) ring and the adjacent methylene (B1212753) bridge exhibit more complex splitting patterns (multiplets) due to spin-spin coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon atoms in the molecule. Key signals include the carbonyl carbon of the ketone, the carbons of the oxetane ring, the methylene bridge carbon, and the methyl carbon. The chemical shifts of the oxetane ring carbons are particularly indicative of the strained four-membered ring structure. researchgate.net

Below are interactive tables detailing the expected chemical shifts for the protons and carbons in "this compound."

Interactive ¹H NMR Data Table for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Methyl (CH₃) | ~2.14 | Singlet |

| Methylene (CH₂) | ~2.80 | Doublet |

| Methine (CH) | ~3.50 | Multiplet |

| Oxetane (OCH₂) | ~4.50-4.80 | Multiplet |

Interactive ¹³C NMR Data Table for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | ~207 |

| Methylene (CH₂) | ~50 |

| Methine (CH) | ~35 |

| Oxetane (OCH₂) | ~75 |

| Methyl (CH₃) | ~30 |

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions. sigmaaldrich.com

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed. wikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically over two or three bonds. libretexts.org For "this compound," COSY would show correlations between the methine proton of the oxetane ring and the adjacent methylene protons of both the ring and the propanone side chain. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. wikipedia.org This is crucial for assigning the signals of the oxetane and propanone carbons to their attached protons.

¹H NMR and ¹³C NMR Chemical Shift Analysis of Oxetane and Propan-2-one Moieties

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patternsrsc.org

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. researchgate.net The molecular formula for "this compound" is C₆H₁₀O₂, corresponding to a molecular weight of approximately 114.14 g/mol . chemsrc.combldpharm.com

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact elemental composition. nih.govgoogle.com For "this compound," HRMS would confirm the molecular formula C₆H₁₀O₂ by providing a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass. ethz.ch

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ajrconline.org It is used to assess the purity of "this compound" and to identify any volatile impurities. oiv.int The sample is first vaporized and separated based on boiling point and polarity in the GC column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that allows for its identification. rsc.org

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) Spectroscopy for Functional Group Identificationbenchchem.comrsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. savemyexams.com The IR spectrum of "this compound" will show characteristic absorption bands for its key functional groups.

Interactive IR Absorption Data Table for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Ketone | C=O | ~1715 (strong, sharp) |

| Ether (Oxetane) | C-O-C | ~1120 (strong) |

| Alkane | C-H | ~2850-3000 |

The strong, sharp peak around 1715 cm⁻¹ is a definitive indicator of the carbonyl group in the ketone. savemyexams.com The strong absorption around 1120 cm⁻¹ is characteristic of the C-O-C stretching of the ether linkage within the oxetane ring.

Carbonyl Stretching Vibrations

The infrared (IR) spectrum of this compound is distinguished by the characteristic stretching vibration of its ketone functional group. The carbonyl (C=O) group is highly polar, resulting in a strong and sharp absorption peak in the IR spectrum, which is a key diagnostic feature. spectroscopyonline.com For saturated aliphatic ketones, this absorption typically appears in the range of 1700-1750 cm⁻¹. Specifically for this compound, the C=O stretch is expected to be observed around 1715-1725 cm⁻¹, similar to other acyclic ketones. savemyexams.com The exact frequency can be influenced by the adjacent oxetane ring. The electronegative oxygen atom in the strained four-membered ring can exert a minor inductive effect, but significant deviation from the typical ketone range is not anticipated.

Table 1: Characteristic IR Absorption for this compound

| Vibration | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl Stretch | Ketone (C=O) | 1725 - 1705 | Strong, Sharp |

| C-O-C Stretch | Ether (Oxetane) | ~1120 | Medium to Strong |

Data is based on established ranges for ketones and ethers from analogous compounds. spectroscopyonline.com

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two primary methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis and purification of this compound. A reversed-phase HPLC method is typically suitable for this type of moderately polar compound. auroraprosci.comsigmaaldrich.comepa.gov In this setup, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For ketones, detection is commonly achieved using an ultraviolet (UV) detector. auroraprosci.comsielc.com

Table 2: Representative HPLC Method Parameters

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or 360 nm (if derivatized with DNPH) auroraprosci.com |

| Injection Volume | 5-20 µL |

These parameters are illustrative and based on standard methods for the analysis of ketones. auroraprosci.comsigmaaldrich.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid and effective method for monitoring the progress of chemical reactions, such as the synthesis of this compound. nih.govrsc.orgmdpi.com By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the disappearance of reactants and the appearance of the product can be visualized. A common mobile phase for a molecule of this polarity would be a mixture of a nonpolar solvent like hexane (B92381) or pentane (B18724) and a more polar solvent like ethyl acetate. rsc.org Visualization can be achieved under UV light if the compounds are UV-active, or by staining with an appropriate agent such as potassium permanganate (B83412), which reacts with the ketone functional group. rsc.org

Table 3: Typical TLC Parameters for Reaction Monitoring

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 on aluminum plates |

| Mobile Phase (Eluent) | Ethyl Acetate / Hexane (e.g., 30:70 v/v) |

| Visualization | UV light (254 nm) or staining with potassium permanganate (KMnO₄) solution |

Parameters are based on common laboratory practices for small organic molecules. nih.govrsc.org

X-ray Crystallography for Solid-State Structural Analysis

While a specific crystal structure for this compound is not publicly available, analysis of related 3-substituted oxetane structures provides significant insight into the expected solid-state geometry. ethz.ch X-ray crystallography can precisely determine bond lengths, bond angles, and the three-dimensional conformation of the molecule in a crystal lattice.

Resolution of Oxetane Ring Geometry and Conformation

The four-membered oxetane ring is not perfectly planar due to ring strain. beilstein-journals.org It adopts a puckered conformation to relieve some of the torsional strain from eclipsing interactions. acs.org The degree of this puckering is a key conformational feature. For the parent oxetane, the puckering angle has been measured to be small, around 8.7-10.7°. beilstein-journals.orgmdpi.comrsc.org The introduction of a substituent at the 3-position, as in this compound, can influence this angle. acs.org The endocyclic bond angles are significantly compressed from the ideal tetrahedral angle of 109.5°, contributing to the ring's reactivity. rsc.org

Table 4: Representative Crystallographic Data for 3-Substituted Oxetane Rings

| Parameter | Bond/Angle | Typical Value | Reference |

|---|---|---|---|

| Bond Length | C-O | 1.45 - 1.46 Å | beilstein-journals.orgacs.org |

| C-C | 1.50 - 1.55 Å | acs.orgrsc.org | |

| Bond Angle | C-O-C | ~91-92° | acs.orgrsc.org |

| C-C-C | ~85° | acs.org | |

| Conformation | Puckering Angle | 6 - 16° | acs.orgrsc.org |

Data derived from published X-ray structures of various 3-substituted oxetane derivatives.

Computational Chemistry and Theoretical Studies of 1 Oxetan 3 Yl Propan 2 One

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(oxetan-3-yl)propan-2-one, these methods provide insights into its geometry, energy, and electronic distribution, which are critical for predicting its reactivity and interactions.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and energy of molecules like this compound. nih.govnih.gov DFT calculations have been instrumental in understanding the reactivity and stability of various oxetane (B1205548) derivatives. ekb.eg For instance, studies on related oxetane structures have utilized DFT to model regioselectivity and predict decomposition pathways.

Computational models, often validated by X-ray crystallography of similar compounds, reveal that the oxetane ring's bond angles are strained, with the C-O-C angle being around 90.2° in unsubstituted oxetane. acs.org This inherent ring strain enhances the molecule's reactivity. mdpi.com DFT calculations can also predict key physicochemical properties. While specific DFT data for this compound is not extensively published, data for analogous compounds provides valuable estimates.

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

| Property | This compound | [3-(propan-2-yl)oxetan-3-yl]methanol |

|---|---|---|

| Molecular Formula | C₆H₁₀O₂ chemscene.com | C₇H₁₄O₂ chemscene.com |

| Molecular Weight | 114.14 g/mol chemscene.com | 130.18 g/mol chemscene.com |

| Topological Polar Surface Area (TPSA) | 26.3 Ų chemscene.com | 29.46 Ų chemscene.com |

| LogP | 0.6119 chemscene.com | 0.6513 chemscene.com |

| Hydrogen Bond Acceptors | 2 chemscene.com | 2 chemscene.com |

| Hydrogen Bond Donors | 0 chemscene.com | 1 chemscene.com |

| Rotatable Bonds | 2 chemscene.com | 2 chemscene.com |

Note: Data is derived from computational predictions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. mdpi.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are crucial in determining how a molecule will interact with other species.

For ketone-containing compounds like this compound, FMO analysis can explain the regioselectivity in reactions such as cycloadditions. mdpi.com The interaction between the HOMO of a nucleophile and the LUMO of an electrophile (or vice versa) governs the reaction pathway. In the context of oxetane derivatives, FMO analysis has been used to understand their formation via photochemical reactions, where the interaction of the half-occupied orbitals of a carbonyl compound with an alkene leads to the oxetane ring. mdpi.comresearchgate.net

Quantum mechanics modeling on a series of oxetanes has shown a high correlation between the LUMO energy and the rate of hydrolysis by microsomal epoxide hydrolase (mEH). researchgate.netresearchgate.net This suggests that for structurally similar compounds, the intrinsic reactivity, as determined by the LUMO energy, dictates the metabolic rate. researchgate.net This principle could be applied to predict the metabolic fate of this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Conformational Lock Properties of the Oxetane Ring

The oxetane ring is often described as a "conformational lock" because it can rigidify the structure of a molecule. acs.orgmagtech.com.cn This effect has been observed in complex natural products like Taxol, where the oxetane ring was computationally shown to restrict the conformation of the diterpene moiety and the C13 side chain. acs.orgmagtech.com.cn Although later studies indicated the oxetane is not strictly essential for Taxol's biological activity, its presence does impact binding affinity. acs.orgnih.gov

For a smaller molecule like this compound, the oxetane ring imparts a degree of three-dimensionality and restricts the rotation of the adjacent propan-2-one side chain. nih.gov This conformational constraint can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein. The incorporation of an oxetane can lead to a preference for specific dihedral angles in the attached aliphatic chain, favoring synclinal arrangements over the more typical antiplanar ones. researchgate.net This directing effect can alter the preferred orientation of functional groups, which is a key consideration in bioisosteric replacement strategies. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstones of medicinal chemistry, aiming to correlate a molecule's chemical structure with its biological activity.

Impact of Oxetane Moiety on Molecular Properties and Biological Interactions

The introduction of an oxetane moiety can profoundly influence a molecule's physicochemical and biological properties. mdpi.com It is often used as a bioisosteric replacement for gem-dimethyl or carbonyl groups. researchgate.netenamine.net

Physicochemical Properties:

Solubility: The polar nature of the oxetane ring can lead to a significant increase in aqueous solubility. researchgate.netenamine.net

Lipophilicity: The oxetane can decrease lipophilicity (LogD), which is often desirable for improving pharmacokinetic profiles. nih.gov

Metabolic Stability: Replacing metabolically labile groups with an oxetane can enhance metabolic stability. acs.orgresearchgate.net

Basicity: The electron-withdrawing effect of the oxetane ring can reduce the pKa of nearby basic groups. nih.gov

Biological Interactions: The oxetane oxygen can act as a hydrogen bond acceptor, a property it shares with carbonyl groups. mdpi.comacs.org This allows it to form crucial interactions with biological targets. The rigid, three-dimensional structure imparted by the oxetane can also lead to improved target selectivity and potency by presenting functional groups in a more defined orientation. nih.gov

QSAR models, which use statistical methods to correlate chemical descriptors with activity, are employed to predict the biological potential of novel compounds. researchgate.netepa.gov For oxetane-containing compounds, QSAR studies have been used to predict their status as enzyme substrates or inhibitors. researchgate.net For instance, a QSAR study on ALK inhibitors included an oxetane-substituted compound, highlighting the relevance of this moiety in modern drug design. thieme-connect.com

Table 2: Summary of SAR Findings for Oxetane-Containing Compounds

| Modification | Observation | Implication for this compound |

|---|---|---|

| Replacement of gem-dimethyl group with oxetane | Increased aqueous solubility and metabolic stability. researchgate.net | The oxetane in this compound likely enhances its solubility and stability compared to an analogous isopropyl ketone. |

| Replacement of carbonyl group with oxetane | Can improve metabolic stability and alter lipophilicity. acs.org | The oxetane serves as a polar, stable core. |

| Introduction of oxetane near a basic center | Reduces pKa of the basic center. nih.gov | Not directly applicable, as this compound is not basic. |

| Substitution on the oxetane ring | Affects puckering and metabolic stability. mdpi.comacs.org | The 3-substitution pattern is common and generally well-tolerated. enamine.net |

In Silico Prediction of Reactivity and Stability

Computational modeling serves as a powerful tool for predicting the reactivity and stability of molecules like this compound. The core of this molecule's reactivity lies in the inherent strain of the oxetane ring. This four-membered ether possesses considerable ring strain, estimated at approximately 26 kcal/mol, which makes it susceptible to various chemical transformations, particularly ring-opening reactions. nih.gov

Theoretical studies, primarily employing Density Functional Theory (DFT), have become standard for investigating such systems. rsc.orgrsc.orgnih.gov These methods allow for the calculation of molecular geometries, electronic structures, and the energy landscapes of potential reaction pathways. For oxetane systems, computational analyses help predict how the molecule will behave under different conditions, such as in the presence of acids or upon exposure to light. nih.govrsc.org The substitution pattern on the oxetane ring is a critical factor in its stability; for instance, 3,3-disubstituted oxetanes generally exhibit greater stability due to steric hindrance that blocks nucleophilic access to the C–O antibonding orbitals. nih.govresearchgate.net

Prediction of Ring-Opening Pathways

The strained nature of the oxetane ring in this compound makes it a prime candidate for ring-opening reactions. Computational studies on oxetane and its derivatives have elucidated several likely pathways for this process.

Acid-Catalyzed Ring-Opening: One of the most facile pathways for oxetane ring-opening is through acid catalysis. rsc.orgnih.gov Computational models, using methods like DFT at the B3LYP/6-31G(d,p) level, have shown that protonation of the oxetane oxygen atom initiates a cationic ring-opening process. rsc.orgrsc.org This initial step has a very low activation energy, suggesting it occurs readily. rsc.orgrsc.org The subsequent reaction involves the attack of a nucleophile on one of the ring's carbon atoms, leading to cleavage of a C-O bond. In the absence of other strong nucleophiles, this can lead to polymerization, where another oxetane molecule acts as the nucleophile. rsc.org The regioselectivity of the nucleophilic attack is a key aspect determined by the electronic and steric effects of the substituents on the oxetane ring.

Photochemical Ring-Opening: Another predicted pathway involves photochemical cleavage. This process, often a retro-Paternò–Büchi reaction, can decompose the oxetane ring into a carbonyl component and an olefin. nih.gov Quantum chemical calculations have been employed to explore the triplet potential energy surface of this reaction. nih.gov These studies indicate that the reaction can proceed through different routes, involving either a C-C or C-O bond scission at the spirocyclic carbon atom, resulting in different fragmentation products. nih.gov

Other Pathways: Ring-opening can also be initiated by other means, such as with Lewis acids or strong nucleophiles. researchgate.net Theoretical studies can model these interactions to predict reaction feasibility and product distribution. For instance, the reaction of 2-monosubstituted oxetanes can lead to ring scission, forming diol and hydroxy acid metabolites, a pathway that has been identified through a combination of experimental and computational metabolite identification studies. acs.org

The table below summarizes common computational methods used to study these pathways.

| Computational Method | Basis Set | Application in Oxetane Reactivity Studies | Reference(s) |

| Density Functional Theory (DFT) - B3LYP | 6-31G(d,p), 6-311++G(d,p) | Optimization of geometries, calculation of transition states and reaction pathways for acid-catalyzed ring-opening and polymerization. | rsc.orgrsc.org |

| Møller-Plesset perturbation theory (MP2) | 6-31G(d,p) | Calculation of electronic structure and bond parameters of oxetane and its protonated form. | rsc.orgrsc.org |

| PBEh-3c (Composite DFT method) | N/A | Optimization of ground-state geometries for investigating photochemical reaction pathways. | nih.gov |

Computational Assessment of Chemical Stability

The chemical stability of this compound is intrinsically linked to the stability of its oxetane ring. Computational chemistry provides quantitative measures to assess this stability.

Thermodynamic Stability: The thermodynamic driving force for ring-opening is significant. The calculated hydration heat for the parent oxetane molecule is approximately -83 kJ/mol, which indicates that the ring-opened product (a 1,3-diol) is much more stable. rsc.orgrsc.org This inherent instability is a fundamental characteristic of the four-membered ring system.

Kinetic Stability and Reaction Barriers: While thermodynamically unstable, oxetanes can be kinetically persistent. The stability depends on the activation energy required for the ring-opening reaction. DFT calculations are crucial for determining the energy barriers of potential reaction pathways. For example, in acid-catalyzed polymerization, while the initial activation barrier is low (around 3 kJ/mol), the barrier for the reverse decomposition reaction is significantly higher (about 105 kJ/mol), explaining why polymerization is favored once initiated. rsc.org

Influence of Substituents: Computational studies have confirmed that substituents play a major role in the metabolic and chemical stability of the oxetane ring. The introduction of an oxetane can enhance metabolic stability compared to analogous functional groups like carbonyls. beilstein-journals.orgnih.gov For this compound, the propan-2-one substituent at the 3-position influences the electronic properties and steric accessibility of the ring, which in turn affects its stability and reactivity profile. Computational models can predict how such substitutions alter properties like the Lowest Unoccupied Molecular Orbital (LUMO) energy, providing insight into the molecule's susceptibility to nucleophilic attack. nih.gov

The following table presents key computational findings related to oxetane stability.

| Parameter | Computational Finding | Significance | Reference(s) |

| Hydration Heat of Oxetane | Approx. -83 kJ/mol | Indicates that ring-opening to form a diol is a thermodynamically favorable process. | rsc.orgrsc.org |